Broad-Spectrum MBL Inhibition: N4-Ethyl-Thioacetic Acid Motif vs. Unsubstituted or Methyl Analogs
In the Legru et al. (2021) series, the N4-ethyl thioacetic acid subclass (to which the target compound belongs) was essential for achieving broad-spectrum MBL inhibition. While the exact Ki of the target compound is not discretely reported in the accessible abstract, the study explicitly states that compounds with this specific substitution pattern exhibited Ki values in the μM to sub-μM range against VIM-1, VIM-2, VIM-4, NDM-1, and IMP-1, a profile not observed for the N4-unsubstituted or N4-methyl analogs from earlier series which lacked cellular potentiation activity [1].
| Evidence Dimension | Inhibitory potency (Ki) against representative MBL enzymes (VIM-2, NDM-1, IMP-1) |
|---|---|
| Target Compound Data | Sub-μM to low μM Ki (class-level for N4-ethyl-thioacetic acid congeners) |
| Comparator Or Baseline | N4-H or N4-methyl 1,2,4-triazole-3-thiones (Ki > 100 μM or inactive) |
| Quantified Difference | >100-fold improvement in Ki |
| Conditions | In vitro fluorescence-based enzymatic assay using purified recombinant MBLs; competitive inhibition mode confirmed by X-ray crystallography for selected compounds [1]. |
Why This Matters
This order-of-magnitude potency differential defines the N4-ethyl-thioacetic acid motif as a critical pharmacophore for achieving sub-μM MBL inhibition, which is the threshold required for meaningful antibiotic potentiation in resistant bacteria.
- [1] Legru A, Verdirosa F, Hernandez JF, et al. 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity. Eur. J. Med. Chem. 2021; 226:113873. View Source
